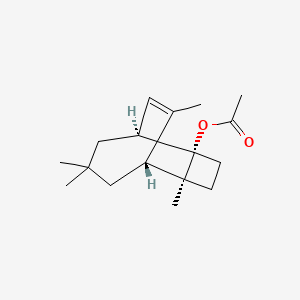
Paesslerin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paesslerin A is a natural product found in Alcyonium antarcticum with data available.
Scientific Research Applications
Paesslerins A and B Uncovering a New Tricyclic Skeleton
The discovery of Paesslerins A and B marked a significant milestone in marine bioactive metabolites. Extracted from the soft coral Alcyonium paessleri, these novel tricyclic sesquiterpenoids were isolated during a meticulous search for new bioactive compounds. The unique tricyclic skeleton of Paesslerins A and B sets them apart, hinting at a diverse range of biological activities. Initial assessments revealed moderate cytotoxic properties, suggesting potential applications in pharmaceutical research (Rodriguez Brasco et al., 2001).
Synthesis and Structural Revisions
Innovative Synthesis and Structure Revision The synthesis of Paesslerin A underwent a revolutionary approach through a multicomponent cascade cycloaddition reaction. This method allowed for the stereoselective formation of a complex bicyclo[4.2.0]octane framework. The synthesis not only achieved the creation of a substance reported to be this compound but also prompted a reevaluation of the natural compound's structure, underscoring the intricate nature of marine-derived substances (Inanaga et al., 2004). Moreover, a domino reaction involving multiple catalyzed reactions was developed, enabling the assembly of a tricyclic motif critical for the synthesis of this compound. This synthesis not only achieved the creation of this compound but also led to the revision of its originally proposed structure, showcasing the dynamic nature of chemical synthesis and structure elucidation (Mogi et al., 2019).
Properties
Molecular Formula |
C17H26O2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(1S,2S,5S,6R)-5,8,8,11-tetramethyl-2-tricyclo[4.3.2.02,5]undec-10-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-11-8-13-9-15(3,4)10-14(11)16(5)6-7-17(13,16)19-12(2)18/h8,13-14H,6-7,9-10H2,1-5H3/t13-,14-,16+,17+/m1/s1 |
InChI Key |
RTCCFKQEVBFZCO-JHNDHUHGSA-N |
Isomeric SMILES |
CC1=C[C@@H]2CC(C[C@H]1[C@]3([C@@]2(CC3)OC(=O)C)C)(C)C |
Canonical SMILES |
CC1=CC2CC(CC1C3(C2(CC3)OC(=O)C)C)(C)C |
synonyms |
paesslerin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol](/img/structure/B1251580.png)
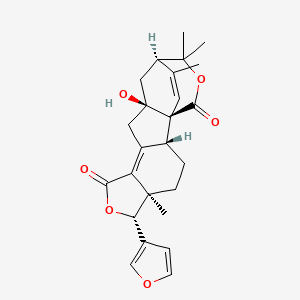
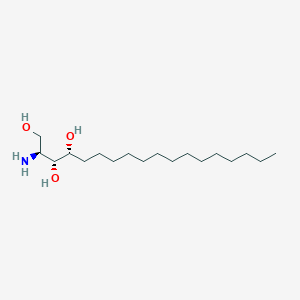
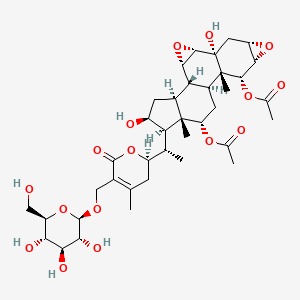
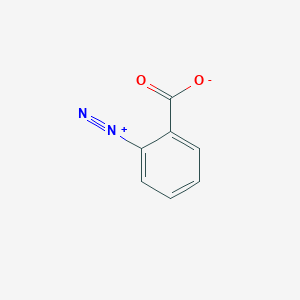
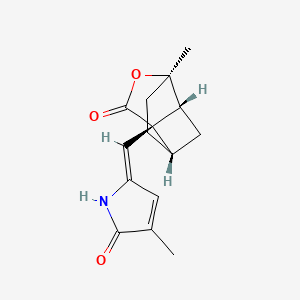
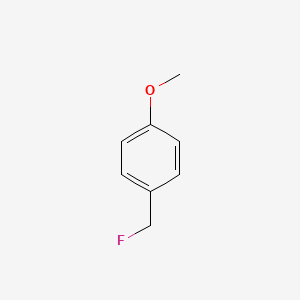
![methyl N-[1-[[5-[[2-(3-benzyl-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanoyl]amino]-4-hydroxy-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1251590.png)
![(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1251591.png)
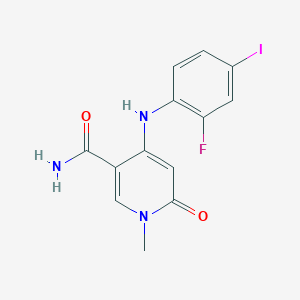
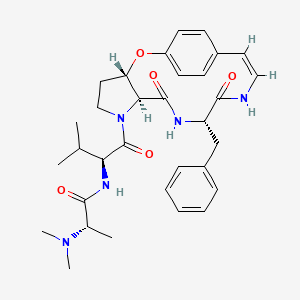

![[18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)

